molecular formula C7H9N3O B1460645 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 3649-42-1

5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B1460645
CAS RN: 3649-42-1
M. Wt: 151.17 g/mol
InChI Key: YJIRCOHLVHBXAK-UHFFFAOYSA-N
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Description

“5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one” is a chemical compound. It is a derivative of pyrimidinone, which is a class of compounds containing a pyrimidine ring, which is a heterocyclic aromatic ring made up of two nitrogen atoms and four carbon atoms, and a ketone .


Synthesis Analysis

The synthesis of such compounds often involves several steps including chlorination, amination, and heterocyclization . For example, one method involves proceeding from 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic and 2-methylpropanoic acids by successive reactions of chlorination, amination, and heterocyclization .


Molecular Structure Analysis

The molecular structure of “5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one” is complex, with a pyrimidine ring fused with a pyridine ring .

Scientific Research Applications

Drug Discovery and Development

This compound is often used in the field of drug discovery and development . It serves as a building block in the synthesis of various pharmaceutical compounds. Its unique structure allows it to interact with various biological targets, making it a valuable tool in the development of new drugs .

2. Inhibitor of Extracellular Signal-Regulated Kinases (ERKs) The compound has been reported to inhibit extracellular signal-regulated kinases (ERKs), which are involved in regulating various cellular processes . This makes it a potential candidate for the development of drugs targeting diseases related to these kinases .

Antibacterial Activities

Some derivatives of this compound have shown antibacterial activities . This suggests potential applications in the development of new antibiotics .

Cyclin-Dependent Kinases (CDKs) Inhibitory Activities

The compound and its derivatives have been evaluated for their inhibitory activities against cyclin-dependent kinases (CDKs) . CDKs play crucial roles in cell cycle regulation, and their dysregulation is often associated with various types of cancer .

Research Chemical

The compound is also used as a research chemical in various scientific studies . Its unique structure and properties make it a valuable tool in chemical and biological research .

Synthesis of Other Heterocyclic Compounds

The compound is used as a starting material in the synthesis of other heterocyclic compounds . These compounds have diverse applications in medicinal chemistry, drug discovery, and other areas of research .

properties

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h4H,1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIRCOHLVHBXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327364
Record name 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

CAS RN

3649-42-1
Record name 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of the described synthesis method for 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives?

A1: The research paper [] presents a novel domino reaction for synthesizing 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives. This method boasts several advantages:

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